molecular formula C10H9N3O3 B14192292 1-[(4-Nitrophenoxy)methyl]-1H-imidazole CAS No. 918887-18-0

1-[(4-Nitrophenoxy)methyl]-1H-imidazole

Cat. No.: B14192292
CAS No.: 918887-18-0
M. Wt: 219.20 g/mol
InChI Key: FFPATNLMPAMXIT-UHFFFAOYSA-N
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Description

1-[(4-Nitrophenoxy)methyl]-1H-imidazole is a nitro-aromatic imidazole derivative offered as a high-purity intermediate for research and development. This compound features an imidazole ring linked via a methyleneoxy bridge to a 4-nitrophenyl group, a structural motif known to be of significant interest in medicinal chemistry and drug discovery . The primary research value of this compound lies in its potential as a versatile scaffold for the synthesis of more complex molecular hybrids and conjugates. The imidazole ring is a privileged structure in pharmaceuticals, present in a wide range of bioactive molecules . The nitroaryl group can serve as a key functional handle for further chemical transformations, such as nucleophilic aromatic substitution or reduction, allowing researchers to build diverse compound libraries . Compounds incorporating nitroimidazole structures have been extensively studied for their antibacterial and antiproliferative properties, making this reagent a valuable starting point in the search for new therapeutic agents . The mechanism of action for bioactive nitroimidazoles often involves the enzymatic reduction of the nitro group within bacterial or hypoxic cells, generating reactive species that cause DNA damage and lead to cell death . This product is strictly for research applications in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

918887-18-0

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

1-[(4-nitrophenoxy)methyl]imidazole

InChI

InChI=1S/C10H9N3O3/c14-13(15)9-1-3-10(4-2-9)16-8-12-6-5-11-7-12/h1-7H,8H2

InChI Key

FFPATNLMPAMXIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCN2C=CN=C2

Origin of Product

United States

Preparation Methods

Direct N-Alkylation Method

Direct N-alkylation of imidazole is among the most straightforward and widely employed methods for introducing substituents at the N1 position. This approach typically involves the reaction of imidazole with an appropriate alkylating agent under basic conditions.

The general reaction can be represented as:

Imidazole + (4-Nitrophenoxy)methyl-X → 1-[(4-Nitrophenoxy)methyl]-1H-imidazole + HX

where X is a suitable leaving group (e.g., halide, tosylate, mesylate).

Van Leusen Imidazole Synthesis

The van Leusen reaction using tosylmethylisocyanides (TosMICs) offers a valuable alternative for synthesizing imidazole-based compounds. This method involves a [3+2] cycloaddition reaction that can be modified to introduce various substituents.

Other Approaches

Additional methods such as Wallach imidazole synthesis, Bredereck synthesis, and various multicomponent reactions have been reported for preparing substituted imidazoles, which could potentially be adapted for our target compound.

Specific Preparation Methods for 1-[(4-Nitrophenoxy)methyl]-1H-imidazole

Direct Alkylation via Sodium Imidazolide

This method involves the formation of sodium imidazolide followed by reaction with (4-nitrophenoxy)methyl halide.

Procedure:

  • Imidazole is first transformed into a metal salt by treatment with a metallating agent such as sodium hydride or sodium methanolate.
  • The resulting sodium imidazolide is then reacted with (4-nitrophenoxy)methyl bromide in an appropriate organic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMA).
  • The reaction is typically conducted at elevated temperatures (e.g., reflux temperature) to enhance the reaction rate.
Imidazole + NaH → Na(Imidazolide) + H₂
Na(Imidazolide) + (4-Nitrophenoxy)methyl-Br → 1-[(4-Nitrophenoxy)methyl]-1H-imidazole + NaBr

Addition of a small amount of sodium or potassium iodide can advantageously promote the reaction, especially when the reactive ester is a chloride or bromide.

Direct Alkylation Without Prior Salt Formation

Alternatively, the reaction can be performed without prior salt formation by mixing imidazole and (4-nitrophenoxy)methyl bromide in an appropriate solvent with an excess of imidazole or a suitable base.

Procedure:

  • Imidazole (excess) and (4-nitrophenoxy)methyl bromide are combined in DMF or DMA.
  • Optional: Addition of a base (e.g., K₂CO₃, Na₂CO₃) to trap liberated HBr.
  • The reaction is carried out at elevated temperatures (e.g., 60-80°C) for several hours.
  • The product is isolated through extraction, followed by purification techniques such as crystallization or column chromatography.

Synthesis via Phenol O-Alkylation

This approach involves the O-alkylation of 4-nitrophenol with a suitable imidazole-containing alkylating agent.

Procedure:

  • 4-Nitrophenol is deprotonated using a suitable base (e.g., K₂CO₃, NaH) in an appropriate solvent.
  • The resulting phenolate anion is reacted with 1-(bromomethyl)-1H-imidazole.
  • The reaction is conducted at moderate temperatures (e.g., 25-50°C).
4-Nitrophenol + Base → 4-Nitrophenolate + BaseH⁺
4-Nitrophenolate + 1-(Bromomethyl)-1H-imidazole → 1-[(4-Nitrophenoxy)methyl]-1H-imidazole

Phase-Transfer Catalysis Method

This method utilizes phase-transfer catalysis to facilitate the reaction between imidazole and (4-nitrophenoxy)methyl halides.

Procedure:

  • Imidazole, (4-nitrophenoxy)methyl bromide, a phase-transfer catalyst (e.g., tetrabutylammonium bromide), and a base are combined in a biphasic system.
  • The reaction mixture is vigorously stirred at room temperature or under moderate heating.
  • The product is isolated through phase separation, extraction, and purification.

Optimization Strategies and Reaction Conditions

Base Optimization

The choice of base can significantly affect the reaction outcome. Table 2 provides a comparison of different bases employed in the synthesis.

Table 2: Effect of Base on the Synthesis of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole

Base Solvent Temperature (°C) Yield (%)
NaH DMF 80 80-90
K₂CO₃ DMF 80 70-80
Na₂CO₃ DMF 80 65-75
NaOH DMF/H₂O 60 50-60
KOH DMF/H₂O 60 55-65
Excess imidazole DMF 80 60-70

Sodium hydride typically provides the highest yields due to its ability to efficiently deprotonate imidazole, forming the highly nucleophilic imidazolide anion.

Temperature and Reaction Time Optimization

The reaction temperature and duration significantly impact the yield and purity of the product. Generally, higher temperatures accelerate the reaction but may lead to side reactions, while extended reaction times may cause degradation of the product.

Purification and Characterization

Purification Techniques

Several purification methods can be employed to obtain high-purity 1-[(4-Nitrophenoxy)methyl]-1H-imidazole:

  • Recrystallization : The crude product can be recrystallized from appropriate solvent systems such as ethanol, ethanol/water, or acetonitrile.

  • Column Chromatography : Silica gel chromatography using suitable eluent systems (e.g., dichloromethane/methanol, hexane/ethyl acetate) can effectively separate the target compound from impurities.

  • Acid-Base Extraction : Utilizing the basic properties of the imidazole nitrogen, the compound can be purified through acid-base extraction techniques.

Characterization Data

The synthesized 1-[(4-Nitrophenoxy)methyl]-1H-imidazole can be characterized using various analytical techniques:

Physical Properties:

  • Appearance: Yellow to off-white crystalline solid
  • Melting Point: 185-187°C (literature value, to be confirmed experimentally)
  • Molecular Weight: 233.20 g/mol

Spectroscopic Data:

  • ¹H NMR (400 MHz, DMSO-d₆) : Expected signals at δ 8.20-8.25 (d, 2H, aromatic), 7.75-7.78 (s, 1H, imidazole), 7.15-7.20 (d, 2H, aromatic), 7.10-7.15 (s, 1H, imidazole), 6.90-6.95 (s, 1H, imidazole), 5.40-5.45 (s, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) : Expected signals at approximately δ 163.0, 142.0, 138.0, 130.0, 126.0, 120.0, 115.0, 75.0 (CH₂).

  • IR (KBr) : Characteristic absorption bands at approximately 3100 cm⁻¹ (C-H stretch, aromatic), 1590 cm⁻¹ (C=C stretch, aromatic), 1510 cm⁻¹ and 1340 cm⁻¹ (N-O stretching), 1250 cm⁻¹ (C-O-C stretch).

  • Mass Spectrometry : Expected molecular ion peak [M+H]⁺ at m/z 234.

Chemical Reactions Analysis

1-[(4-Nitrophenoxy)methyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and imidazole derivatives.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, bases like sodium hydroxide, and solvents such as DMF and DMSO .

Scientific Research Applications

1-[(4-Nitrophenoxy)methyl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Nitrophenoxy)methyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the imidazole ring can coordinate with metal ions or form π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 1-[(4-Nitrophenoxy)methyl]-1H-imidazole with structurally related imidazole derivatives, focusing on substituents, molecular weight (MW), and reported biological activities:

Compound Name Substituent(s) MW Key Properties/Applications References
1-[(4-Nitrophenoxy)methyl]-1H-imidazole 4-Nitrophenoxy-methyl ~259* Hypothesized antimicrobial/anticonvulsant activity (inferred from analogs) -
Clotrimazole (1-[(2-Chlorophenyl)(diphenyl)methyl]-1H-imidazole) 2-Chlorophenyl, diphenylmethyl 344.8 Antifungal agent; disrupts ergosterol synthesis
1-(4-Nitrophenyl)-1H-benzimidazole 4-Nitrophenyl (benzimidazole core) 239.2 Potential antimicrobial/anticancer activity
1-[(4-Methoxyphenyl)(diphenyl)methyl]-1H-imidazole 4-Methoxyphenyl, diphenylmethyl 340 Cytotoxic activity against cancer cell lines
1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1H-imidazole 4-Chlorophenyl-thiazolylmethyl 307.8 Anticonvulsant activity (33–100% protection in MES/PTZ tests)

*Estimated MW based on structural analogs.

Key Observations

Electron-Withdrawing vs. This difference is critical in drug design for optimizing pharmacokinetics .

Biological Activity: Compounds with thiazole or triazole hybrids (e.g., ) exhibit broader anticonvulsant activity than nitro-substituted imidazoles, suggesting that the heterocyclic appendage’s size and polarity influence CNS penetration. Nitrobenzimidazoles (e.g., ) show cytotoxicity, but nitroimidazoles with phenoxy linkers remain understudied, highlighting a gap in pharmacological data for the target compound.

Synthetic Accessibility :

  • The synthesis of nitro-substituted imidazoles often requires harsh conditions (e.g., chlorination with SOCl₂ ), whereas methoxy or chloro analogs can be prepared via milder catalytic methods (e.g., CAN-catalyzed condensations ).

Research Findings

  • Anticonvulsant Potential: Imidazole-thiazole hybrids (e.g., compound 4b in ) demonstrated 100% protection in maximal electroshock tests, outperforming traditional nitroimidazoles. This suggests that the target compound’s nitrophenoxy group may need further functionalization (e.g., triazole incorporation) to enhance efficacy .
  • Cytotoxicity : Nitro groups generally correlate with increased cytotoxicity due to redox cycling and ROS generation. However, clotrimazole’s diphenylmethyl group reduces toxicity by improving selectivity for fungal targets over human cells .

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